molecular formula C23H27N5 B2600981 1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 304861-76-5

1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2600981
CAS RN: 304861-76-5
M. Wt: 373.504
InChI Key: JFCYTEJGCKVSJH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . One of the approaches to the construction of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 485.707 and a density of 1.2±0.1 g/cm3 . The melting point and boiling point are not specified .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties. Researchers have reported that certain benzimidazoles exhibit activity against bacteria, fungi, and parasites. For instance, thiabendazole , a benzimidazole derivative, has been used as an anthelmintic agent to treat parasitic infections . Further studies on the compound could reveal its potential as an antimicrobial agent.

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5/c1-17-15-22(27-13-11-26(12-14-27)18-7-3-2-4-8-18)28-21-10-6-5-9-20(21)25-23(28)19(17)16-24/h5-6,9-10,15,18H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYTEJGCKVSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5CCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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